molecular formula C16H14F3N5O3 B470892 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 379729-66-5

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B470892
CAS No.: 379729-66-5
M. Wt: 381.31g/mol
InChI Key: FOHIXHXFZJYGKR-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a purine ring system substituted with dimethyl and dioxo groups, and an acetamide group linked to a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring system can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of Dimethyl and Dioxo Groups: The dimethyl and dioxo groups are introduced through selective alkylation and oxidation reactions.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Trifluoromethylphenyl Moiety: The final step involves coupling the acetamide derivative with a trifluoromethylphenyl compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or trifluoromethylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites.

    Pathway Involvement: Influencing biochemical pathways related to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
  • 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanehydrazide

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethylphenyl moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

379729-66-5

Molecular Formula

C16H14F3N5O3

Molecular Weight

381.31g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3N5O3/c1-22-13-12(14(26)23(2)15(22)27)20-8-24(13)7-11(25)21-10-6-4-3-5-9(10)16(17,18)19/h3-6,8H,7H2,1-2H3,(H,21,25)

InChI Key

FOHIXHXFZJYGKR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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